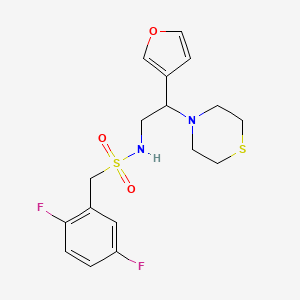

1-(2,5-difluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide

CAS No.: 2034514-36-6

Cat. No.: VC4826564

Molecular Formula: C17H20F2N2O3S2

Molecular Weight: 402.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034514-36-6 |

|---|---|

| Molecular Formula | C17H20F2N2O3S2 |

| Molecular Weight | 402.47 |

| IUPAC Name | 1-(2,5-difluorophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]methanesulfonamide |

| Standard InChI | InChI=1S/C17H20F2N2O3S2/c18-15-1-2-16(19)14(9-15)12-26(22,23)20-10-17(13-3-6-24-11-13)21-4-7-25-8-5-21/h1-3,6,9,11,17,20H,4-5,7-8,10,12H2 |

| Standard InChI Key | FVHRNMKJYZISEP-UHFFFAOYSA-N |

| SMILES | C1CSCCN1C(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3=COC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three primary domains:

-

Methanesulfonamide backbone: A sulfonamide group (-SO₂NH-) linked to a methyl group, a common pharmacophore in enzyme inhibitors .

-

2,5-Difluorophenyl substituent: A benzene ring with fluorine atoms at the 2 and 5 positions, known to enhance metabolic stability and ligand-receptor interactions .

-

2-(Furan-3-yl)-2-thiomorpholinoethyl side chain: A nitrogen-containing thiomorpholine ring conjugated to a furan-3-yl group via an ethyl spacer. Furan’s aromaticity and thiomorpholine’s sulfur atom may influence solubility and binding kinetics .

Table 1: Key Molecular Descriptors

Synthesis and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a multi-step sequence:

-

Thiomorpholine formation: Cyclization of 2-aminoethanethiol with 1,2-dichloroethane yields thiomorpholine, as reported in analogous syntheses .

-

Furan-3-yl ethylamine preparation: Coupling furan-3-carbaldehyde with ethylamine via reductive amination, followed by protection/deprotection steps .

-

Sulfonamide conjugation: Reacting methanesulfonyl chloride with the secondary amine intermediate under basic conditions .

Challenges in Synthesis

-

Regioselectivity: Fluorination at the 2 and 5 positions of the phenyl ring requires careful control to avoid para/meta byproducts .

-

Stereochemical control: The thiomorpholinoethyl side chain may introduce stereocenters, necessitating chiral resolution techniques .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s log P (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The thiomorpholine sulfur atom may enhance solubility in polar aprotic solvents , while the difluorophenyl group contributes to hydrophobic interactions .

Stability Profile

-

Thermal stability: Predicted decomposition temperature >200°C based on furan and sulfonamide analogs .

-

Photostability: Fluorinated aromatics generally resist UV degradation, but the furan ring may undergo [4+2] cycloaddition under prolonged light exposure .

Applications and Future Directions

Medicinal Chemistry

-

Anticancer agents: Targeting hypoxic tumors via carbonic anhydrase IX inhibition .

-

Antimicrobials: Sulfonamides remain a scaffold for dihydropteroate synthase inhibitors .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume